N-cyclopropyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
Description
N-Cyclopropyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic small molecule featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a (3-methylbenzyl)thio moiety at position 2. This compound is structurally classified within the imidazole-thioether family, which is known for diverse biological activities, including antimicrobial and antitumor effects .
Key physicochemical properties include its molecular formula (C₁₇H₂₁N₃O₂S), molecular weight (331.43 g/mol), and safety protocols emphasizing avoidance of heat and ignition sources during handling .
Properties
IUPAC Name |
N-cyclopropyl-2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-3-2-4-13(7-12)11-23-17-18-8-15(10-21)20(17)9-16(22)19-14-5-6-14/h2-4,7-8,14,21H,5-6,9-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQCLXZHKSIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)NC3CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide, identified by CAS number 921795-69-9, is a compound with significant biological activity. Its structure includes a cyclopropyl group, a hydroxymethyl group, and an imidazole moiety, which contribute to its pharmacological properties. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 331.4 g/mol. The compound features a unique combination of functional groups that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₂S |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 921795-69-9 |
Antitumor Activity
Research indicates that compounds with imidazole structures exhibit promising antitumor properties. Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, imidazole derivatives have been evaluated for their effects on BRAF(V600E) mutations, which are prevalent in melanoma and other cancers .
Antimicrobial Properties
The thioether component in the compound's structure may enhance its antimicrobial activity. Similar thio-containing compounds have demonstrated effectiveness against various bacterial strains by disrupting microbial membranes and inhibiting essential enzymatic processes . The compound's ability to inhibit bacterial growth suggests potential as an antimicrobial agent.
Anti-inflammatory Effects
Imidazole derivatives are also known for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The hydroxymethyl group in this compound may contribute to this activity, making it a candidate for further exploration in inflammatory disease models .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the cyclopropyl group is believed to enhance binding affinity to target receptors due to its unique steric and electronic properties. Additionally, the thioether linkage may facilitate interactions with biological macromolecules, enhancing overall efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitumor Efficacy : A study on pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that modifications in the imidazole ring could yield similar results for N-cyclopropyl derivatives .
- Antimicrobial Testing : Research on thiazole derivatives showed promising antibacterial activity against resistant strains of bacteria, indicating that similar thio-containing compounds could be effective in treating infections .
- Anti-inflammatory Mechanisms : A recent study highlighted how imidazole-based compounds reduced inflammation in murine models by inhibiting NF-kB signaling pathways, which could be relevant for N-cyclopropyl derivatives .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-cyclopropyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions, which may include the formation of imidazole derivatives and subsequent functionalization to introduce cyclopropyl and thioether groups. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the compound .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of vital enzymes critical for bacterial survival .
The evaluation of antimicrobial activity typically involves:
- In vitro testing against a range of pathogens.
- Determining minimum inhibitory concentrations (MICs).
- Assessing the compounds' effects on bacterial growth and viability.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies suggest that imidazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Key findings include:
- Cell line studies demonstrating cytotoxic effects on cancer cells.
- Mechanistic studies indicating involvement in apoptosis and cell cycle arrest.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for developing drugs targeting metabolic pathways in diseases like cancer and infections. For example, some imidazole derivatives have been identified as inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory responses .
Key Enzyme Targets
- 5-lipoxygenase : Inhibition may lead to reduced inflammation.
- Mycobacterial enzymes : Targeting these can enhance antitubercular activity.
Case Study 1: Antimicrobial Efficacy
A study analyzing a series of imidazole derivatives found that certain structural modifications significantly enhanced their antimicrobial activity against Mycobacterium tuberculosis. The results indicated a correlation between specific functional groups and increased potency, suggesting a pathway for optimizing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on the anticancer effects of related compounds revealed that they could effectively inhibit the proliferation of various cancer cell lines. The study highlighted the importance of structural diversity in enhancing bioactivity, paving the way for further development of potent anticancer drugs based on this scaffold .
Data Summary Table
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole/Thiadiazole Derivatives
Key Observations:
Core Flexibility: The target compound’s 1H-imidazole core contrasts with thiadiazole (e.g., 5h, 5j) or benzoimidazole (e.g., Compound 6) backbones in analogs.
Substituent Impact :
- The hydroxymethyl group at position 5 (target compound) introduces polarity, likely enhancing aqueous solubility versus analogs lacking this group (e.g., 5h, 5j) .
- The (3-methylbenzyl)thio substituent balances lipophilicity and steric bulk, differing from the more flexible (2-phenylethyl)sulfanyl in BI81531 .
Acetamide Modifications : The cyclopropyl group in the target compound may reduce metabolic degradation compared to linear alkyl or aromatic acetamide substituents in analogs .
Key Observations:
- Melting Points : Thiadiazole derivatives (5h, 5j) exhibit higher melting points (133–140°C) than typical imidazoles, suggesting stronger crystalline packing .
- Synthetic Efficiency : Thiol-alkylation reactions (e.g., 5h, 88% yield) are more efficient than multi-step cyclopropane functionalization required for the target compound .
Q & A
Basic Synthesis Protocol
Q: What are the standard synthetic routes for preparing N-cyclopropyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide? A: The synthesis typically involves multi-step reactions, including imidazole ring formation, thioether linkage establishment, and amide coupling. Key steps include:
- Imidazole ring synthesis : Condensation of aldehydes with amines and thiols under acidic/basic conditions (e.g., using triethylamine as a catalyst) .
- Thioether formation : Reaction of a thiol (e.g., 3-methylbenzyl mercaptan) with a halogenated intermediate (e.g., bromoacetamide) in solvents like dichloromethane or ethanol .
- Amide coupling : Use of coupling agents (e.g., EDC/HOBt) to link the cyclopropylamine group to the imidazole-thioether backbone .
Purification via recrystallization (ethanol/water) or column chromatography is critical for isolating the final product .
Advanced Synthesis Optimization
Q: How can reaction conditions be optimized to improve yield and purity during synthesis? A: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for imidazole ring formation .
- Catalysts : Triethylamine or DMAP improves nucleophilic substitution efficiency in thioether formation .
- Continuous flow reactors : Automated systems enable precise temperature control and reduced side reactions, achieving >85% yield in scaled-up synthesis .
- Real-time monitoring : TLC or HPLC tracks intermediate formation, allowing rapid adjustment of stoichiometry or reaction time .
Basic Characterization Techniques
Q: What analytical methods are essential for confirming the compound’s structure? A: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, imidazole C=S at δ 160–170 ppm) .
- IR spectroscopy : Peaks at 1670–1690 cm⁻¹ confirm amide C=O, while 2550–2600 cm⁻¹ indicates thioether S-H .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₄N₃O₂S: 394.16) .
Advanced Spectral Data Contradictions
Q: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts)? A: Contradictions often arise from:
- Tautomerism : The imidazole ring’s prototropic shifts (e.g., 1H vs. 3H tautomers) alter NMR splitting patterns. Use variable-temperature NMR to stabilize dominant tautomers .
- Solvent effects : Polar solvents (DMSO-d₆) may deshield protons; compare spectra across solvents (CDCl₃ vs. D₂O) .
- Impurity interference : HPLC-MS identifies byproducts (e.g., unreacted thiols or oxidized sulfones) that skew data .
Basic Biological Activity Evaluation
Q: What methodologies are used to assess the compound’s biological activity? A: Common assays include:
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Antimicrobial testing : Broth microdilution (MIC values against Gram+/Gram– bacteria) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure EC₅₀ .
Advanced Structure-Activity Relationships (SAR)
Q: How do structural modifications (e.g., substituent variations) impact bioactivity? A: SAR studies reveal:
- Thioether substituents : Bulky groups (e.g., 3-methylbenzyl) enhance lipophilicity, improving membrane permeability (LogP >2.5) .
- Imidazole modifications : Hydroxymethyl at C5 increases hydrogen-bonding potential, boosting enzyme inhibition (e.g., 10-fold lower IC₅₀ vs. unsubstituted analogs) .
- Amide chain : Cyclopropyl groups reduce metabolic degradation compared to linear alkyl chains (t₁/₂ increased from 2h to 6h in liver microsomes) .
Data Contradiction Analysis in Bioactivity
Q: How should researchers address inconsistent bioactivity results across studies? A: Contradictions may stem from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Compound purity : HPLC-grade material (>98%) prevents off-target effects from impurities .
- Cell line heterogeneity : Use isogenic cell lines and validate findings across multiple models (e.g., primary vs. immortalized cells) .
Computational Methods in Reaction Design
Q: How can computational tools enhance synthesis planning? A: Techniques include:
- Quantum chemical calculations : Predict reaction pathways (e.g., transition state energies for imidazole ring closure) using DFT methods (B3LYP/6-31G*) .
- Machine learning : Train models on reaction databases to predict optimal catalysts/solvents (e.g., triethylamine for SN2 reactions) .
- Molecular docking : Simulate target binding (e.g., kinase active sites) to prioritize derivatives for synthesis .
Impurity Analysis and Purification
Q: What strategies mitigate impurities during synthesis? A: Critical steps include:
- Byproduct identification : LC-MS detects dimers (e.g., disulfide formation) or oxidized thioethers .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates regioisomers .
- Recrystallization : Ethanol/water (7:3) removes unreacted starting materials with >95% recovery .
Advanced Pharmacokinetic Profiling
Q: How can researchers evaluate the compound’s pharmacokinetic properties? A: Key methodologies:
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- Metabolic stability : Liver microsome incubations quantify CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
